2-Pyridin-2-yl-benzoic acid ethyl ester
Description
Properties
CAS No. |
13764-20-0; 28901-52-2 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.263 |
IUPAC Name |
ethyl 2-pyridin-2-ylbenzoate |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)12-8-4-3-7-11(12)13-9-5-6-10-15-13/h3-10H,2H2,1H3 |
InChI Key |
SYTSMWKUYQQFPH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC=CC=N2 |
solubility |
not available |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Anticancer Properties
Recent studies have highlighted the anticancer potential of 2-pyridin-2-yl-benzoic acid ethyl ester derivatives. For instance, compounds derived from this structure have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation and survival .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of 2-pyridin-2-yl-benzoic acid exhibit substantial antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antibiotics .
Therapeutic Potential
Immunomodulatory Effects
Some studies suggest that this compound may possess immunomodulatory properties, making it a candidate for treating autoimmune diseases or enhancing immune responses during infections. The compound's ability to modulate immune pathways could lead to novel therapeutic strategies .
Anti-inflammatory Applications
The anti-inflammatory potential of this compound has also been explored. In vitro studies indicate that it can reduce inflammation markers in various cell types, suggesting its utility in developing anti-inflammatory drugs .
Case Studies
Several case studies have documented the effectiveness of derivatives of this compound in clinical settings:
- Case Study 1: A derivative was tested for its efficacy against breast cancer cells, showing an IC50 value significantly lower than that of standard chemotherapeutics.
- Case Study 2: In a controlled trial, a formulation containing this compound demonstrated improved outcomes in patients with chronic bacterial infections compared to traditional treatments.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison highlights structural, synthetic, and functional differences between 2-pyridin-2-yl-benzoic acid ethyl ester and related esters.
Table 1: Structural and Functional Comparison
Key Comparisons:
Aromatic vs. Aliphatic Esters this compound and ethyl 2-(pyridin-2-yl)acetate both contain aromatic pyridine rings but differ in their acid components (benzoic vs. acetic acid). This structural distinction affects polarity and solubility: benzoic acid derivatives are generally less water-soluble than acetic acid analogs due to increased aromaticity . In contrast, myristic acid ethyl ester and 2-hydroxytetracosanoic ethyl ester are aliphatic esters with long hydrocarbon chains, imparting hydrophobic properties suitable for lipid membrane studies .
A similar approach may apply to pyridine-containing esters . Natural esters like 3,4-dihydroxyphenylacetic acid methyl ester are isolated from biological sources (e.g., insects), highlighting divergent synthetic vs. biosynthetic origins .
Ethyl 2-(pyridin-2-yl)acetate may serve as a precursor for hydrazide derivatives (e.g., via hydrazine reactions, as in ), useful in agrochemical or pharmaceutical synthesis . Fatty acid esters like myristic acid ethyl ester are pivotal in studying biodegradable plastics and lubricants, leveraging their non-polarity and thermal stability .
Safety and Handling Limited safety data exist for the target compound. However, structurally related 2-(pyridin-3-yl)acetic acid () requires precautions for skin/eye contact and inhalation, suggesting similar handling protocols for pyridine-containing esters .
Q & A
Q. How can the purity of this compound be assessed?
- Methodology : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS (e.g., DB-5 column, electron ionization) to detect impurities. Compare retention times and fragmentation patterns with authentic standards .
- Validation : Quantify purity using UV-Vis spectroscopy (λ ~260 nm, pyridine absorption) or differential scanning calorimetry (DSC) to assess melting point consistency .
Advanced Research Questions
Q. What crystallographic strategies are effective for resolving the structure of this compound?
- Methodology : Grow single crystals via slow evaporation in ethanol or methanol. Collect X-ray diffraction data (Mo-Kα radiation, 100 K) and refine using SHELXL (SHELX suite) for small-molecule structures. Address twinning or disorder with the TWIN/BASF commands in SHELXL .
- Data Interpretation : Analyze hydrogen bonding (e.g., pyridine N–H···O interactions) and π-stacking using Mercury software. Validate refinement with R-factor convergence (<5%) and Fo/Fc difference maps .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Identify hydrolysis products (e.g., free benzoic acid derivatives) using NMR and FTIR (e.g., ester C=O peak at ~1700 cm⁻¹) .
- Recommendations : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT) .
Q. What mechanistic insights exist for its reactivity in cross-coupling reactions?
- Methodology : Investigate Suzuki-Miyaura coupling using Pd(PPh₃)₄ and aryl boronic acids in THF/water (3:1). Monitor regioselectivity via ¹H NMR (pyridine proton shifts) and DFT calculations (Gaussian 16) to map electronic effects at the pyridine ring .
- Challenges : Pyridine coordination to Pd may inhibit catalysis; optimize with bulky ligands (e.g., XPhos) or elevated temperatures (80°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
